2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetamide
Description
2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetamide is a synthetic compound characterized by a pyridine core substituted with chloro and trifluoromethyl groups at the 3- and 5-positions, respectively. This pyridinyl moiety is linked via a methyl group to a phenoxy ring, which is further connected to an acetamide functional group.
Properties
IUPAC Name |
2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O2/c16-12-6-10(15(17,18)19)7-21-13(12)5-9-1-3-11(4-2-9)23-8-14(20)22/h1-4,6-7H,5,8H2,(H2,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTZGQLBVAUGAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
It is believed to interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of 2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetamide vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are currently being studied. This includes investigating any effects on metabolic flux or metabolite levels.
Biological Activity
2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetamide, commonly known as Haloxyfop-P-methyl, is a synthetic compound with significant biological activity primarily in the realm of herbicides. This article examines its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H13ClF3NO4
- Molecular Weight : 375.73 g/mol
- CAS Number : 72619-32-0
Haloxyfop-P-methyl acts as an aryloxyphenoxypropionic acid herbicide. It selectively inhibits the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis in plants. This inhibition leads to disrupted cellular processes, ultimately resulting in plant death.
Biological Activity Overview
The biological activity of Haloxyfop-P-methyl can be summarized as follows:
| Activity Type | Description |
|---|---|
| Herbicidal Activity | Effective against a wide range of grass species. |
| Selectivity | Primarily targets monocotyledonous plants. |
| Environmental Impact | Low toxicity to non-target organisms. |
Herbicidal Efficacy
Research has demonstrated that Haloxyfop-P-methyl exhibits potent herbicidal activity against various grass weeds. For instance, a study reported that it effectively controlled species such as Echinochloa crus-galli and Setaria viridis at concentrations as low as 0.1 kg/ha .
Toxicological Studies
Toxicological assessments indicate that Haloxyfop-P-methyl has a low acute toxicity profile for mammals and birds, with an LD50 greater than 5000 mg/kg in rats . Long-term exposure studies have shown no significant carcinogenic effects, making it a favorable option in agricultural practices.
Environmental Persistence
Haloxyfop-P-methyl has been evaluated for its environmental persistence. Studies indicate that it degrades rapidly in soil under aerobic conditions, with half-lives ranging from 7 to 14 days depending on environmental factors such as temperature and moisture . This rapid degradation minimizes the risk of accumulation in the ecosystem.
Structure-Activity Relationship (SAR)
The compound's structure contributes significantly to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, improving absorption and translocation within plant tissues. Comparative studies with other herbicides suggest that modifications to the phenoxy group can alter herbicidal potency and selectivity .
Comparison with Similar Compounds
(a) 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetamide
- Molecular Formula : C₁₅H₁₂ClF₃N₂O₂
- Key Features: A methoxy group replaces the phenoxy linkage in the target compound.
(b) N-(3-Chloro-4-methylphenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetamide
- Molecular Formula : C₂₁H₁₅Cl₂F₃N₂O₂
- Key Features: The phenoxy group is directly oxygen-linked to the pyridine ring (instead of methyl-linked), and an additional chloro-methylphenyl group is attached to the acetamide nitrogen. This increases molecular weight and may enhance target specificity.
- Applications: No explicit data, but the chloro-methylphenyl group is common in herbicides and insecticides .
Pyridinyl-Phenoxy Derivatives in Agrochemicals
(a) Haloxyfop Methyl Ester
- Structure: Methyl ester of 2-[4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy]propanoic acid.
- Molecular Formula: C₁₆H₁₃ClF₃NO₄
- Key Features: Propanoic acid ester replaces acetamide, and the pyridinyl group is oxygen-linked to phenoxy. The ester group improves bioavailability in plants.
- Applications: Broad-spectrum herbicide targeting grasses by inhibiting acetyl-CoA carboxylase (ACCase). Banned derivatives (e.g., Haloxyfopetoxyethyl) due to carcinogenicity in animal studies .
(b) Chlorfluazuron
- Structure: N–[[[3,5-Dichloro-4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]amino]carbonyl]-2,6-difluorobenzamide.
- Molecular Formula : C₂₀H₁₀Cl₂F₅N₃O₃
- Key Features : Incorporates a benzamide group and multiple chloro/fluoro substituents, enhancing chitin synthesis inhibition.
- Applications : Insect growth regulator used against lepidopteran pests .
Comparative Analysis Table
Key Research Findings
Haloxyfop Derivatives: Structural optimization of pyridinyl-phenoxy propanoates has shown that the trifluoromethyl group is critical for herbicidal activity, but ester variants (e.g., Haloxyfopetoxyethyl) face regulatory bans due to carcinogenicity .
Acetamide vs.
Chitin Synthesis Inhibitors : Chlorfluazuron’s success highlights the importance of halogenated pyridinyl groups in disrupting insect molting, a mechanism that could extend to acetamide analogues .
Toxicity and Regulatory Considerations
- The ban on Haloxyfopetoxyethyl underscores the need for rigorous toxicity profiling of pyridinyl-phenoxy compounds, particularly regarding carcinogenicity and environmental persistence .
- No data exists for the target compound’s toxicity, necessitating further studies to meet regulatory standards for agrochemical or pharmaceutical use.
Q & A
Q. Table 1: Representative Synthesis Data
| Step | Conditions | Yield (%) | Characterization Methods | Source |
|---|---|---|---|---|
| Substitution | K₂CO₃, DMF, 80°C | 81 | ¹H NMR, IR | |
| Reduction | Fe, HCl, 60°C | 75 | Melting Point, ¹³C NMR | |
| Condensation | DCC, RT | 67 | HPLC, MS |
Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Critical for confirming substituent positions. For example, aromatic protons in the pyridinyl group appear at δ 8.2–8.5 ppm, while phenoxy methylene protons resonate at δ 4.3–4.6 ppm .
- IR Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide) .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 429) .
- Melting Point Analysis: Assess purity (expected range: 268–287°C) .
Best Practices:
- Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid interference.
- Cross-validate purity via HPLC (≥95% purity threshold) .
Advanced: How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound in agrochemical applications?
Methodological Answer:
- Substituent Variation: Modify the trifluoromethyl group or pyridinyl chlorine to assess impact on herbicidal activity. Compare with analogs like haloxyfop, where trifluoromethyl groups enhance lipid solubility .
- Biological Assays:
- Enzyme Inhibition: Test acetyl-CoA carboxylase (ACCase) inhibition, a target for graminicides .
- Leaf Disc Assays: Measure phytotoxicity in Setaria glauca (yellow foxtail) at 0.06–0.12 kg/ha .
- Computational Modeling: Use molecular docking to predict binding affinity to ACCase (PDB: 1UYR) .
Key Variables:
- Adjuvants: Petroleum oil concentrate (1% v/v) improves foliar absorption by 30% compared to soybean oil .
- Metabolic Profiling: Track hydrolysis of methyl esters (proherbicides) to active acids via LC-MS .
Advanced: How can contradictions in reported biological activity data be resolved?
Methodological Answer:
Contradictions often arise from variations in experimental design:
- Environmental Factors: Relative humidity (RH) impacts absorption. At 90% RH, translocation increases by 25% compared to 50% RH .
- Adjuvant Selection: Petroleum oil enhances absorption but may antagonize activity in certain species (e.g., corn) .
- Metabolic Stability: Species-specific cytochrome P450 enzymes affect degradation rates. Use radiolabeled (¹⁴C) compounds to quantify metabolism .
Case Study:
In Setaria glauca, haloxyfop’s methyl ester showed 80% efficacy at 0.06 kg/ha, but antagonism occurred with bentazon due to competition for metabolic activation .
Advanced: What strategies assess the metabolic pathways and regulatory compliance of this compound?
Methodological Answer:
Q. Table 2: Metabolic Pathways
| Pathway | Enzyme | Metabolite | Detection Method |
|---|---|---|---|
| Ester Hydrolysis | Esterases | Active acid (herbicidal form) | LC-MS/MS |
| Oxidative Degradation | CYP3A4 | Hydroxylated derivatives | HRMS |
Advanced: How can material science applications of this compound be explored?
Methodological Answer:
- Thermal Stability: Analyze via TGA (decomposition temperature >250°C) to assess suitability for high-temperature polymers .
- Electronic Properties: Measure HOMO-LUMO gaps via DFT calculations (e.g., Gaussian 16) to evaluate semiconductor potential .
- Crystallography: X-ray diffraction reveals packing efficiency; halogen bonds (C-Cl···π) may enhance crystallinity .
Experimental Design:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
